
N,N'-(1,4-Phenylenedimethylidyne)DI-O-phenetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine: is an organic compound with the molecular formula C24H24N2O2. It is a derivative of phenetidine and is characterized by the presence of a phenylenedimethylidyne group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine typically involves the reaction of terephthalaldehyde with phenetidine derivatives. One common method includes the reaction of 4-amino-3,5-dimethyl-1-pyrazole with terephthalaldehyde in anhydrous methanol over molecular sieves at room temperature . The reaction is carried out under an argon atmosphere to prevent oxidation and other side reactions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions: N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid, depending on the specific reaction.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
作用機序
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved .
類似化合物との比較
- N,N’-(1,4-Phenylenedimethylidyne)DI-P-phenetidine
- N,N’-(1,4-Phenylenedimethylidyne)DI-2,4-xylidine
Comparison: N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct reactivity in chemical reactions .
特性
分子式 |
C24H24N2O2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-1-[4-[(2-ethoxyphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2O2/c1-3-27-23-11-7-5-9-21(23)25-17-19-13-15-20(16-14-19)18-26-22-10-6-8-12-24(22)28-4-2/h5-18H,3-4H2,1-2H3 |
InChIキー |
ZIVIJNSSKLLWQC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


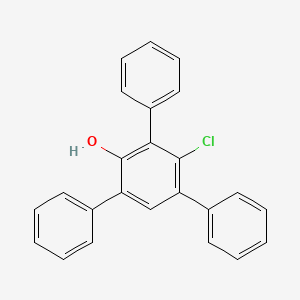
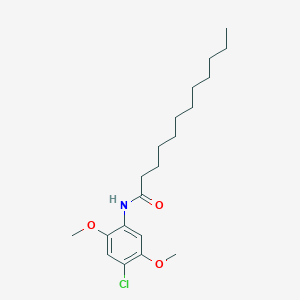
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
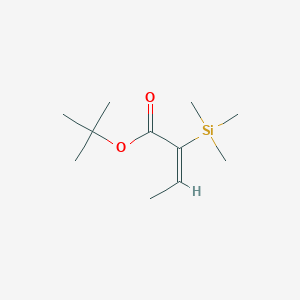


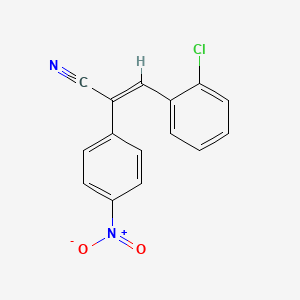
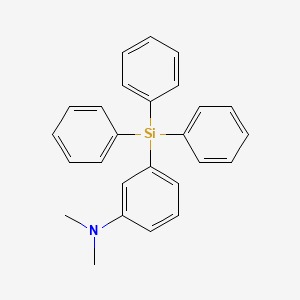
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)


![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
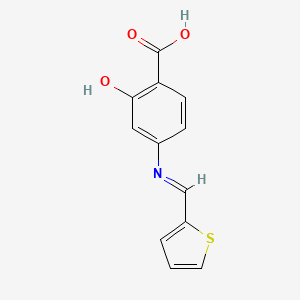
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
